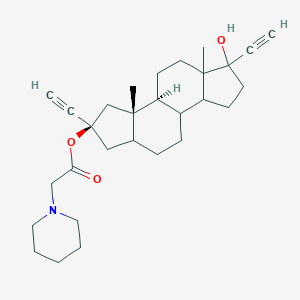

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

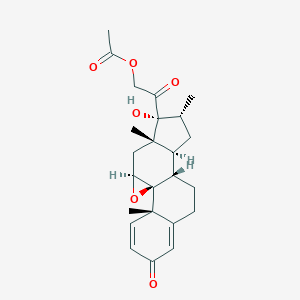

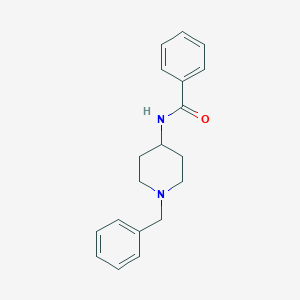

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate), also known as Etonogestrel, is a synthetic progestin used in hormonal contraceptives.

Mécanisme D'action

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) acts as a progestin by binding to the progesterone receptor. It prevents ovulation by suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. It also thickens the cervical mucus, making it difficult for sperm to enter the uterus. In addition, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) alters the endometrium, making it less receptive to implantation.

Effets Biochimiques Et Physiologiques

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) has several biochemical and physiological effects on the female reproductive system. It suppresses ovulation, thickens cervical mucus, alters the endometrium, and reduces the frequency and intensity of menstrual bleeding. It also has systemic effects, such as reducing bone density and increasing the risk of blood clots.

Avantages Et Limitations Des Expériences En Laboratoire

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is a useful tool for studying the effects of progestins on the female reproductive system. It is easy to administer and has a long half-life, making it suitable for long-term experiments. However, it is important to note that the effects of (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) on the female reproductive system may not be representative of natural hormonal fluctuations, and caution should be exercised when extrapolating results to humans.

Orientations Futures

Future research on (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) could focus on its use as a tool for studying the effects of progestins on other physiological systems, such as the immune and nervous systems. It could also investigate the potential for (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) to be used in the treatment of other conditions, such as breast cancer and osteoporosis. Additionally, research could be conducted on the development of new progestins with improved efficacy and safety profiles.

In conclusion, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is a synthetic progestin with a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for studying the female reproductive system and other physiological systems.

Méthodes De Synthèse

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is synthesized from the natural hormone progesterone. The synthesis process involves several steps, including selective oxidation, acetylation, and ethynylation. The final product is a white crystalline powder that is soluble in organic solvents.

Applications De Recherche Scientifique

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is widely used in hormonal contraceptives, such as the contraceptive implant and the vaginal ring. It is also used in the treatment of endometriosis, menstrual disorders, and menopausal symptoms. In scientific research, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is used as a tool to study the effects of progestins on the female reproductive system.

Propriétés

Numéro CAS |

142546-47-2 |

|---|---|

Nom du produit |

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) |

Formule moléculaire |

C29H41NO3 |

Poids moléculaire |

451.6 g/mol |

Nom IUPAC |

[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-piperidin-1-ylacetate |

InChI |

InChI=1S/C29H41NO3/c1-5-28(33-25(31)19-30-16-8-7-9-17-30)18-21-10-11-22-23(26(21,3)20-28)12-14-27(4)24(22)13-15-29(27,32)6-2/h1-2,21-24,32H,7-20H2,3-4H3/t21?,22?,23-,24?,26-,27?,28+,29?/m0/s1 |

Clé InChI |

KEXJXJANNODKLR-WTXVQDOXSA-N |

SMILES isomérique |

C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCCCC5 |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCCCC5)C |

SMILES canonique |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCCCC5)C |

Synonymes |

A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, 2-(1-piperidineacetate), (2-b eta,5-alpha,17-alpha)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)